molecular formula C24H21FN2O3S B6456409 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 2549027-10-1

3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No. B6456409
CAS RN: 2549027-10-1
M. Wt: 436.5 g/mol
InChI Key: XWMBMIXLDLMWKO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a chromen-2-one moiety, and a fluorophenyl group. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances. Chromen-2-one is a class of organic compounds known as coumarins, which are benzopyrones containing a 1-benzopyran moiety . The presence of these functional groups could suggest potential biological activity.


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the cyclic thiazole and chromen-2-one rings. The electron-withdrawing fluorine atom on the phenyl ring could have interesting effects on the compound’s chemical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions . The fluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many compounds containing thiazole rings exhibit diverse biological activities .

properties

IUPAC Name

3-[2-[N-(cyclobutylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-29-21-11-5-8-16-12-17(23(28)30-22(16)21)19-14-31-24(26-19)27(13-15-6-4-7-15)20-10-3-2-9-18(20)25/h2-3,5,8-12,14-15H,4,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMBMIXLDLMWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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